[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate
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Overview
Description
[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate is a complex organic compound characterized by the presence of an amino group, an iodophenyl group, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of aniline to form 4-iodoaniline. This can be achieved using iodine and an oxidizing agent such as sodium nitrite.
Condensation Reaction: The 4-iodoaniline is then subjected to a condensation reaction with cyclohexanecarboxaldehyde in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, cyanide; reactions may require the presence of a base or catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate can be compared with other similar compounds such as dichloroaniline and manganese diiodide. While dichloroaniline is primarily used in the production of dyes and herbicides, manganese diiodide is utilized in various industrial applications. The unique combination of an amino group, iodophenyl group, and cyclohexanecarboxylate moiety in this compound distinguishes it from these compounds and contributes to its specific properties and applications.
Similar Compounds
Dichloroaniline: Used in the production of dyes and herbicides.
Manganese diiodide: Utilized in various industrial applications.
Steviol glycosides: Responsible for the sweet taste of Stevia leaves.
Properties
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O2/c15-12-8-6-10(7-9-12)13(16)17-19-14(18)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHFWOLVINHRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=C(C=C2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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